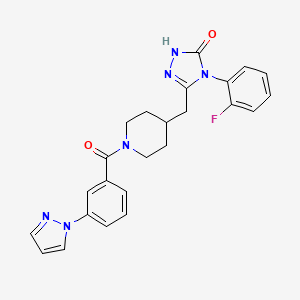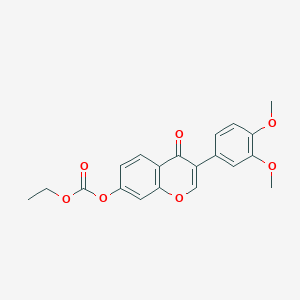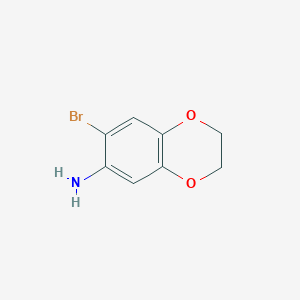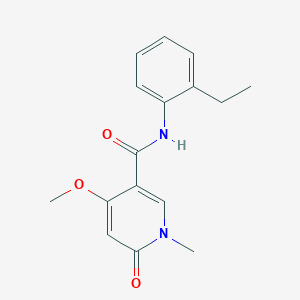![molecular formula C10H12Cl2N2S B2532610 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 673434-79-2](/img/structure/B2532610.png)
2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorobenzylthio group suggests potential for increased reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach is described for the construction of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst in water, which is an environmentally friendly solvent . Another synthesis method involves a four-component reaction to create (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives using thiamine hydrochloride in ethanol at reflux temperature . These methods highlight the versatility of imidazole synthesis and the use of thiamine hydrochloride as an efficient promoter.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been determined by X-ray diffraction, revealing a triclinic crystal system with planar rings and significant dihedral angles between them . This suggests that similar structural analyses could be conducted for the compound to understand its three-dimensional conformation and potential interactions.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. The synthesis of 2-thiohydantoins, which are important in organic synthesis and have a broad range of biological activities, involves the use of 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent in a three-component one-pot process . This demonstrates the reactivity of imidazole derivatives in multi-component reactions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the antifungal properties of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride were discovered through topical application in cream and gel formulations, showing high efficacy against guinea pig dermatophytosis . This indicates that the chlorobenzyl group in the compound "this compound" may confer similar biological properties. Additionally, the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles has been linked to anti-inflammatory and analgesic activities, suggesting that the compound may also possess these properties .
Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, have been extensively studied for their antitumor activity. Research has highlighted the potential of these compounds in the search for new antitumor drugs, focusing on various derivatives that have shown promise in preclinical testing stages. The structural versatility of imidazole compounds makes them interesting for both antitumor drug development and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Versatility of Imidazoles
The therapeutic versatility of imidazole derivatives is well-documented, showcasing a wide range of pharmacological activities. These activities include antimicrobial effects, highlighting the importance of imidazole-based compounds in medicinal chemistry. The review of imidazo[2,1-b]-thiazoles, for instance, emphasizes the significant role of imidazole rings in developing new therapeutic agents with diverse pharmacological profiles (Shareef, Khan, Babu, & Kamal, 2019).
Antimicrobial Activities of Imidazole
Imidazole compounds are used in pharmaceutical industries for manufacturing antifungal drugs, highlighting their significant antimicrobial properties. This review focuses on the antimicrobial activity of imidazole and its derivatives, suggesting the potential for developing new antimicrobial agents to combat microbial resistance. Such studies underline the importance of synthesizing new imidazole derivatives to address the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Conversion into CNS Acting Drugs
Research into converting benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) acting drugs highlights another vital application of imidazole derivatives. This work explores the synthesis pathways that could potentially transform these compounds into effective CNS drugs, addressing the increasing incidence of challenging new CNS diseases (Saganuwan, 2020).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRWAAQLVWVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

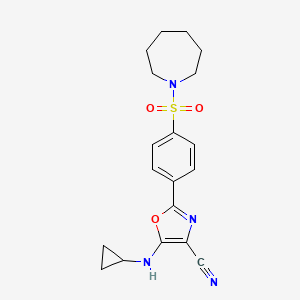
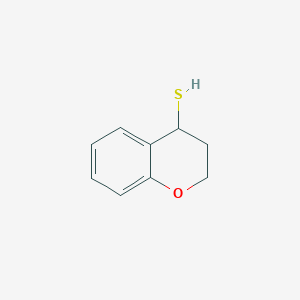
![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)
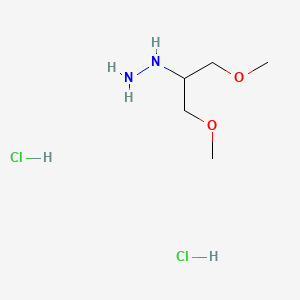

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)
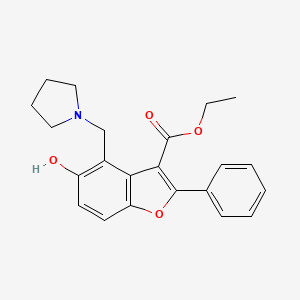
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
